Bromadoline

Catalog No.
S595690
CAS No.
67579-24-2
M.F
C15H21BrN2O
M. Wt
325.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromadoline

CAS Number

67579-24-2

Product Name

Bromadoline

IUPAC Name

4-bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide

Molecular Formula

C15H21BrN2O

Molecular Weight

325.24 g/mol

InChI

InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m0/s1

InChI Key

UFDJFJYMMIZKLG-KBPBESRZSA-N

SMILES

Array

Synonyms

4-bromo-N-(2-(dimethylamino)cyclohexyl)benzamide, bromadoline, bromadoline maleate

Canonical SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)Br

The exact mass of the compound Bromadoline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromadoline (U-47931E) is a synthetic N-substituted benzamide derivative and a well-characterized selective partial agonist at the μ-opioid receptor (MOR) . Originally developed in the 1970s, its primary industrial and laboratory value today lies in its role as an analytical reference standard and a pharmacological benchmarking tool [1]. Unlike highly volatile or unstable experimental compounds, bromadoline presents as a stable crystalline solid with a defined melting point (157–158 °C), ensuring consistent formulation and reliable long-term storage in analytical environments [1]. Its specific 4-bromo substitution provides a distinct isotopic signature, making it a critical standard for high-resolution mass spectrometry (HRMS) panels designed to isolate and quantify novel psychoactive substances (NPS) .

Procuring generic opioid standards like morphine or closely related analogs like U-47700 as substitutes for bromadoline fundamentally compromises both analytical resolution and receptor assay integrity. In forensic and toxicological screening, substituting bromadoline with the 3,4-dichloro analog U-47700 eliminates the ability to establish a baseline for mono-halogenated benzamides, leading to critical identification gaps in LC-MS/MS retention time libraries [1]. Pharmacologically, U-47700 acts as a full MOR agonist, whereas bromadoline functions as a partial agonist (Emax ~75%)[2]. Utilizing a full agonist in place of bromadoline in GTPγS binding assays or arrestin recruitment models will trigger rapid receptor desensitization, completely masking the nuanced partial-activation dynamics that bromadoline is specifically procured to model [2].

Receptor Binding Selectivity: Isolating MOR over KOR Pathways

Bromadoline demonstrates a distinct binding preference for the μ-opioid receptor (MOR) over the κ-opioid receptor (KOR), which is critical for targeted neuropharmacological assays [1]. Quantitative binding data indicates a Ki of approximately 200–653 nM at MOR, compared to a significantly weaker affinity at KOR (Ki ≈ 910–2,900 nM) [1]. In contrast, the structurally related Upjohn compound U-50488 is a highly selective KOR agonist (Ki < 10 nM for KOR) with negligible MOR affinity [2]. This quantitative divergence allows researchers to use bromadoline specifically to isolate MOR-mediated antinociceptive signaling without the confounding dysphoric pathway activation typical of KOR-selective analogs [1].

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataMOR Ki ≈ 200–653 nM; KOR Ki ≈ 910–2,900 nM
Comparator Or BaselineU-50488 (KOR Ki < 10 nM; MOR inactive)
Quantified DifferenceBromadoline favors MOR activation, whereas U-50488 is strictly KOR-selective.
ConditionsIn vitro radioligand binding assays (rat brain homogenates)

Enables precise isolation of MOR-mediated pathways in mixed-receptor assays without KOR-induced signaling interference.

Functional Efficacy: Partial Agonism for Desensitization Studies

For laboratories investigating opioid tolerance and receptor down-regulation, the functional efficacy of the procured standard is paramount. Bromadoline operates as a partial agonist at MOR, exhibiting an Emax of approximately 52.8–85.9% relative to the baseline standard hydromorphone . This contrasts sharply with its close structural analog U-47700, which functions as a full agonist (Emax ~100%). Procuring bromadoline over U-47700 allows researchers to establish a stable, sub-maximal activation state in [35S]GTPγS binding assays, preventing the rapid receptor internalization and desensitization that occurs when full agonists are introduced into the model system .

Evidence DimensionMOR Activation Efficacy (Emax)
Target Compound DataEmax ~52.8–85.9% (Partial Agonist)
Comparator Or BaselineU-47700 (Emax ~100%, Full Agonist)
Quantified DifferenceBromadoline provides a ~15-47% reduction in maximal receptor activation compared to full agonists.
Conditions[35S]GTPγS binding assays evaluating G-protein coupling

Crucial for modeling opioid tolerance and partial agonism dynamics where full agonists would prematurely terminate the assay via receptor internalization.

Mass Spectrometry Differentiation: Isotopic Signature and Exact Mass

In forensic toxicology, the precise identification of N-substituted benzamides requires standards with distinct mass-to-charge (m/z) profiles. Bromadoline features a 4-bromo substitution, yielding an exact monoisotopic mass of 324.08 Da and a characteristic 1:1 isotopic doublet (79Br/81Br) in mass spectrometry [1]. This provides a stark analytical contrast to the frequently encountered analog U-47700, which possesses a 3,4-dichloro substitution (exact mass 328.14 Da) and a 9:6:1 isotopic cluster[1]. Procuring bromadoline as a reference standard ensures unambiguous chromatographic resolution and prevents false-positive identifications in high-throughput HRMS screening panels designed to differentiate mono-halogenated from di-halogenated synthetic opioids[1].

Evidence DimensionMonoisotopic Mass and Isotopic Signature
Target Compound Data324.08 Da (1:1 79Br/81Br doublet)
Comparator Or BaselineU-47700 (328.14 Da, 9:6:1 35Cl/37Cl cluster)
Quantified Difference~4.06 Da mass shift and fundamentally distinct isotopic clustering.
ConditionsHigh-Resolution Mass Spectrometry (HRMS) / LC-MS/MS screening

Ensures unambiguous identification and prevents false positives in forensic casework involving complex mixtures of synthetic opioids.

Physicochemical Stability: Solid-State Reliability for Calibration

The handling and storage profile of a reference standard directly impacts its utility in long-term analytical workflows. Bromadoline is synthesized and purified as a stable crystalline solid with a documented melting point of 157–158 °C (when recrystallized from ether) [1]. This high thermal stability ensures that the compound resists degradation and physical phase changes under standard laboratory storage conditions, unlike lower-molecular-weight or liquid-phase reference materials that are prone to volatilization or rapid oxidation [1]. For procurement teams, this translates to extended shelf-life and highly reproducible stock solution preparation (e.g., in DMF, DMSO, or ethanol at up to 30 mg/mL) for routine instrument calibration [1].

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data157–158 °C (Crystalline Solid)
Comparator Or BaselineVolatile or liquid-phase analytical standards
Quantified DifferenceMaintains solid-state integrity at room temperature, preventing concentration drift.
ConditionsStandard laboratory storage and stock solution preparation

Provides reliable, reproducible stock solution preparation and extended shelf-life for long-term analytical calibration.

Certified Reference Material in Forensic LC-MS/MS Panels

Directly leveraging its distinct 4-bromo isotopic signature and exact mass (324.08 Da), bromadoline is an essential reference standard for forensic toxicology labs. It is procured to calibrate LC-MS/MS and GC-MS instruments, enabling the unambiguous differentiation of mono-halogenated benzamides from di-halogenated analogs like U-47700 in complex biological matrices [1].

In Vitro Modeling of Partial Opioid Agonism

Because bromadoline functions as a partial MOR agonist (Emax ~52.8–85.9%), it is a targeted compound for neuropharmacology labs conducting [35S]GTPγS binding assays. It allows researchers to establish a stable baseline of sub-maximal receptor activation without triggering the rapid receptor internalization and desensitization caused by full agonists .

Structure-Activity Relationship (SAR) Benchmarking

In medicinal chemistry programs focused on N-substituted benzamides, bromadoline is procured as a structural benchmark. Its specific MOR vs. KOR binding profile (Ki ≈ 200–653 nM vs. Ki ≈ 910–2,900 nM) provides a critical data point for mapping how single heavy-halogen substitutions on the benzamide ring dictate receptor selectivity, contrasting directly with KOR-selective analogs like U-50488[2].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

324.08373 Da

Monoisotopic Mass

324.08373 Da

Heavy Atom Count

19

UNII

R8DWN01P1M

Related CAS

81447-81-6 (maleate)

Other CAS

67579-24-2

Wikipedia

Bromadoline

Dates

Last modified: 04-14-2024
1.Hayes, A.G.,Skingle, M. and Tyers, M.B. Evaluation of the receptor selectivities of opioid drugs by investigating the block of their effect on urine output by beta-funaltrexamine. J. Pharmacol. Exp. Ther. 240(3), 984-988 (1987).

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